![molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2](/img/structure/B1216244.png)

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives has been achieved through asymmetric alkynylation, combining chiral phosphoric acids and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with high enantiomeric excesses, showing the versatility and efficiency of this approach (Ren, Wang, & Liu, 2014).

Molecular Structure Analysis

Research into the molecular structure of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine and its derivatives has shown conformational preferences that are crucial for their reactivity and potential biological activity. For instance, solid-state conformational studies have revealed that these compounds can exhibit a "boat" conformation, which might influence their interaction with biological targets (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. The asymmetric transfer hydrogenation of these compounds has been performed with high conversion rates and enantioselectivity, demonstrating their chemical versatility and applicability in producing biologically active derivatives (More & Bhanage, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

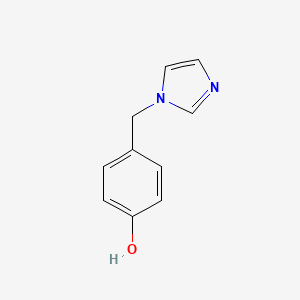

Asymmetric Alkynylation : The asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines has been achieved using chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted derivatives, important for heterocyclic product transformations (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation : The asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in water using an (R,R)-Ru-Ts-DPEN complex provides biologically active derivatives with high enantioselectivity and excellent conversion, showcasing its environmental friendliness (More & Bhanage, 2017).

Enantioselective Addition : Enantioselective alkylation with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex on dibenzo[b,f][1,4]oxazepines results in chiral 11-ethyl derivatives, marking the first example of such a reaction on cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).

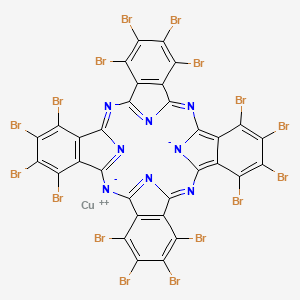

Polyfluorinated Derivatives Synthesis : Polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which exhibit various biological activities, especially on the central nervous system, have been synthesized. These derivatives serve as intermediates in synthesizing psychotropic agents like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).

Chemical Transformations and Reactions

Catalytic Enantioselective Reactions : The dibenzo[b,f][1,4]oxazepine structure, significant in medicinal chemistry, is used in various enantioselective reactions. These reactions yield chiral derivatives with a wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).

Microbial Transformation : The microbial transformation of 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine by fungi resulted in new derivatives, highlighting the potential for biotechnological applications (Jiu, Mizuba, & Hribar, 1977).

Synthesis and Structural Studies

Annulation to Access Benzo-δ-phospholactams : Microwave-assisted annulation with diaryl(aryl)phosphenes and cyclic imine dibenzo[b,f][1,4]oxazepines leads to the formation of pentacyclic benzo-δ-phospholactams, indicating a novel synthetic pathway (Luo & Xu, 2020).

Metabolic Studies : The in vivo metabolism of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-(1OH)-one has been studied, showing a hydroxylation process and the NIH shift, indicating its pharmacokinetic properties (Harrison, Clarke, Inch, & Upshall, 1978).

Solid Support Synthesis : The solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology demonstrated an efficient assembly of these compounds, highlighting their potential in chemical libraries (Ouyang, Tamayo, & Kiselyov, 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

5,6-dihydrobenzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFONPPSLOZSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-Dihydrodibenzo[b,f][1,4]oxazepine | |

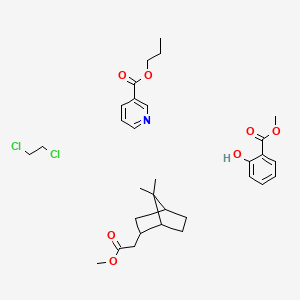

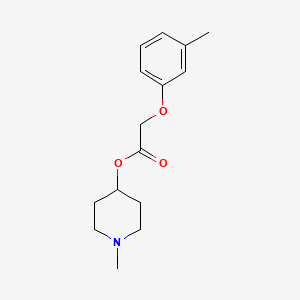

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Bis[(2-hydroxyethyl)sulfanyl]benzimidazole-4,7-quinone](/img/structure/B1216169.png)

![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1216180.png)